2-(diphenylphosphoryl)-N,N-diphenylacetamide

Catalog No.
S13641696
CAS No.
90185-35-6
M.F
C26H22NO2P
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(diphenylphosphoryl)-N,N-diphenylacetamide

CAS Number

90185-35-6

Product Name

2-(diphenylphosphoryl)-N,N-diphenylacetamide

IUPAC Name

2-diphenylphosphoryl-N,N-diphenylacetamide

Molecular Formula

C26H22NO2P

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C26H22NO2P/c28-26(27(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-30(29,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

ZUYOFKSTZMSRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

2-(Diphenylphosphoryl)-N,N-diphenylacetamide is an organophosphorus compound characterized by its diphenylphosphoryl group attached to a diphenylacetamide structure. This compound features a phosphorus atom double-bonded to an oxygen atom and bonded to two phenyl groups, along with an acetamide moiety. Its molecular formula is C18H18N1O2PC_{18}H_{18}N_{1}O_{2}P, and it is notable for its potential applications in various chemical and biological processes.

, primarily due to the reactive phosphoryl group. Common reactions include:

  • Amidation Reactions: The phosphoryl group can facilitate the formation of amides from carboxylic acids and amines.
  • Hydrolysis: Under acidic or basic conditions, the phosphoryl group can hydrolyze, releasing phosphoric acid derivatives.
  • Alkylation: The nitrogen in the acetamide can undergo alkylation reactions, leading to various substituted products.

2-(Diphenylphosphoryl)-N,N-diphenylacetamide exhibits significant biological activity, particularly in the realm of pharmaceuticals. It has been studied for its potential as:

  • Antitumor Agent: Research indicates that compounds with similar structures may inhibit tumor growth.
  • Antiviral Activity: Some derivatives have shown promise in inhibiting viral replication.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting biochemical pathways.

Several methods have been developed for synthesizing 2-(diphenylphosphoryl)-N,N-diphenylacetamide, including:

  • Direct Phosphorylation: This involves reacting diphenylphosphoryl chloride with N,N-diphenylacetamide under controlled conditions.
  • One-Pot Synthesis: A more efficient method that combines multiple steps into one reaction vessel, often yielding high purity and good yields.
  • Oxidative Amidation: Utilizing tetrazoles and aldehydes to form amides in a straightforward manner .

The applications of 2-(diphenylphosphoryl)-N,N-diphenylacetamide are diverse:

  • In Pharmaceutical Chemistry: Used as a precursor for synthesizing various bioactive molecules.
  • In Material Science: Acts as a component in polymers and resins due to its unique properties.
  • In Analytical Chemistry: Can be used as a reagent for detecting specific ions or compounds.

Studies on the interactions of 2-(diphenylphosphoryl)-N,N-diphenylacetamide with biological targets reveal:

  • Protein Binding: The compound shows affinity for certain proteins, which may influence its biological activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological responses, indicating potential for combination therapies.

Several compounds share structural features with 2-(diphenylphosphoryl)-N,N-diphenylacetamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-DiphenylacetamideAmideLacks the phosphoryl group; simpler structure.
Diphenylphosphine oxidePhosphorus-containingContains phosphorus but lacks the acetamide part.
Bis(diphenylphosphino)ethaneBidentate ligandMore complex coordination chemistry properties.
2-Chloro-N,N-diphenylacetamideHalogenated amideContains chlorine; different reactivity profile.

The uniqueness of 2-(diphenylphosphoryl)-N,N-diphenylacetamide lies in its combination of both phosphoryl and acetamide functionalities, which allows for distinct reactivity and biological interactions not seen in simpler analogs.

This compound's diverse applications and interactions make it a valuable subject of study within both organic chemistry and medicinal chemistry fields.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

411.13881594 g/mol

Monoisotopic Mass

411.13881594 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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